molecular formula C26H18N2O2S B2818893 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 307524-00-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No. B2818893
CAS RN: 307524-00-1
M. Wt: 422.5
InChI Key: NKXIBZULEPHKNL-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antidiabetic, antibacterial, antifungal, and anti-inflammatory .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide:

Antimicrobial Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has shown significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has been particularly effective against certain types of cancer, such as breast and lung cancer, by interfering with cell proliferation and promoting cell death . This highlights its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has demonstrated strong antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .

Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It helps in protecting neurons from oxidative stress and apoptosis, thereby preserving cognitive function .

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects. It has shown the ability to lower blood glucose levels and improve insulin sensitivity in experimental models. This suggests its potential use in managing diabetes and its complications .

Antiviral Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has also been explored for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication and entry into host cells. This makes it a promising candidate for developing antiviral therapies .

Photophysical Properties

Beyond biological applications, this compound has interesting photophysical properties. It has been studied for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique structure allows for efficient light absorption and emission, making it valuable in the field of materials science .

Future Directions

The future research directions in the field of benzothiazole derivatives are vast and could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on benzothiazole derivatives .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIBZULEPHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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